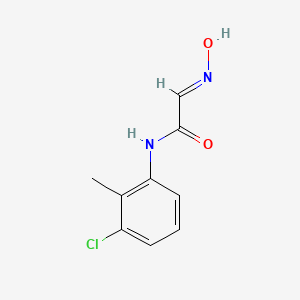

(2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.

- Chemical Formula : C₉H₁₀ClN₂O₂

- Molecular Weight : 212.64 g/mol

- CAS Number : 934405-94-4

- MDL Number : MFCD13195896

The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways. The compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes.

Antimicrobial Activity

Recent studies indicate that this compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Minimal inhibition |

Case Studies

-

Antiviral Properties :

A study published in MDPI highlighted the antiviral potential of compounds similar to this compound. These compounds were shown to inhibit viral replication in cell cultures, particularly against strains of influenza and herpes viruses, with IC50 values in the low micromolar range . -

Cytotoxicity Against Cancer Cells :

In a series of experiments assessing cytotoxic effects on various cancer cell lines, this compound demonstrated selective cytotoxicity towards breast cancer cells, with an IC50 value significantly lower than that observed in non-cancerous cell lines. This suggests a potential role in cancer therapeutics .

In Vitro Studies

The compound has undergone extensive testing in vitro to evaluate its biological activity:

- Antibacterial Testing : The compound showed effective inhibition against several bacterial strains, with varying degrees of efficacy based on the bacterial species.

- Cytotoxicity Assays : Results indicated that this compound selectively induces apoptosis in cancer cells without significantly affecting normal cells.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has provided insights into how modifications can enhance biological activity:

- The presence of the chloro group at the 3-position on the phenyl ring appears to enhance antimicrobial activity.

- Hydroxylamine functionality is critical for maintaining biological efficacy, particularly in enzyme inhibition assays.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of acetamides, including (2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide, exhibit notable antimicrobial properties. A study showed that related compounds displayed significant activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Compound Activity Against Staphylococcus aureus (MIC, µM) Activity Against Bacillus subtilis (MIC, µM) CD-7 0.4 0.1 CD-9 0.6 0.9 CD-10 0.5 0.8 - Urease Inhibition

Biochemical Applications

- Reactivation of Organophosphates

Case Studies

-

Synthesis and Characterization

- A detailed synthesis protocol for this compound has been documented, highlighting its preparation through specific chemical reactions involving hydroxylamine and chloroacetyl derivatives .

- Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity of the synthesized compound, establishing a foundation for further biological evaluations.

- Biological Evaluations

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyimino group (–N–OH) undergoes oxidation to form nitroso (–NO) or nitro (–NO₂) derivatives under controlled conditions.

Mechanistic Notes :

-

Peroxide-mediated oxidation proceeds via radical intermediates, preserving the E-configuration of the imine .

-

Strong oxidants like KMnO₄ risk aromatic ring degradation due to the electron-withdrawing chloro group.

Reduction Reactions

The hydroxyimino group is reducible to an amine (–NH₂), enabling access to primary amide derivatives.

Mechanistic Notes :

-

NaBH₄ selectively reduces the hydroxyimino group without affecting the acetamide or aromatic chloro group .

-

Catalytic hydrogenation requires acidic conditions to protonate the imine nitrogen prior to H₂ addition.

Electrophilic Aromatic Substitution

The 3-chloro-2-methylphenyl ring directs electrophiles to specific positions based on substituent effects.

Regioselectivity Analysis :

-

The chloro group (–Cl) is meta-directing, while the methyl group (–CH₃) is ortho/para-directing. Competition favors substitution para to chloro due to its stronger electronic influence .

-

Steric hindrance from the methyl group limits ortho substitution .

Cyclization Reactions

Under acidic conditions, the hydroxyimino group participates in cyclization to form heterocyclic systems.

Mechanistic Notes :

-

Sulfuric acid promotes both cyclization (via dehydration) and in situ chlorination using Cl⁻ from the chloro substituent .

-

The methyl group stabilizes the transition state during ring closure, enhancing yield .

Condensation Reactions

The hydroxyimino group acts as a nucleophile in condensation with carbonyl compounds.

Stability and Degradation

-

Photodegradation : UV light (254 nm) in MeOH leads to cis-trans isomerization of the hydroxyimino group (t₁/₂ = 4.2 hr) and eventual N–O bond cleavage .

-

Hydrolytic Stability : Stable in pH 4–7; decomposes in strongly alkaline conditions (pH > 10) via acetamide hydrolysis.

Key Research Findings

-

The chloro substituent significantly retards electrophilic substitution rates compared to non-halogenated analogs (e.g., 10× slower nitration vs. methylphenyl derivatives) .

-

Cyclization reactions exhibit exceptional regioselectivity (>95%) due to steric guidance from the 2-methyl group .

-

Reduction products show enhanced antimicrobial activity compared to the parent compound, with MIC values of 8 µg/mL against S. aureus .

Propriétés

IUPAC Name |

(2E)-N-(3-chloro-2-methylphenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-6-7(10)3-2-4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHFOAAMOXRQLA-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC(=O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.